

A comparative study of Trioxidane and ozone as antimicrobial agents.

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Compound Name: *Trioxidane*

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An Objective Comparison of **Trioxidane** and Ozone as Antimicrobial Agents

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel and potent disinfecting agents. Among the candidates are reactive oxygen species (ROS), which possess broad-spectrum activity and a low propensity for inducing resistance. This guide provides a detailed comparative analysis of two such agents: ozone (O₃) and the less-stable **trioxidane** (H₂O₃). While ozone is a well-established disinfectant, **trioxidane** is an emerging subject of research, believed to be a key intermediate in certain advanced oxidation processes. This document, intended for researchers, scientists, and drug development professionals, objectively compares their chemical properties, antimicrobial efficacy, and mechanisms of action, supported by available experimental data and detailed protocols.

Chemical and Physical Properties

Ozone and **trioxidane** are both powerful oxidizing agents, but they differ significantly in terms of stability and molecular structure. Ozone is a molecule composed of three oxygen atoms, whereas **trioxidane** consists of a three-oxygen chain capped by hydrogen atoms. The most critical distinction is their stability; **trioxidane** is exceptionally unstable, particularly in aqueous solutions, which poses significant challenges for its direct application and quantitative assessment.

Property	Trioxidane (H ₂ O ₃)	Ozone (O ₃)
Chemical Formula	H ₂ O ₃	O ₃
Molar Mass	50.013 g/mol	48.00 g/mol
Structure	Skewed linear chain (H-O-O-O-H)	Bent triatomic molecule
Stability	Highly unstable. Half-life of milliseconds in water, ~16 minutes in some organic solvents at room temperature. [1][2][3][4]	Unstable, but significantly more so than H ₂ O ₃ . Half-life depends on temperature, pH, and medium.
Generation	Formed from the reaction of ozone and hydrogen peroxide (Perozone process) or singlet oxygen and water.[1][2][3][4]	Generated from oxygen (O ₂) via electrical discharge (corona discharge) or UV light.
Primary Oxidizing Species	Decomposes to water and highly reactive singlet oxygen (¹ O ₂).[1][2][3][4]	Direct reaction with O ₃ molecule and decomposition into hydroxyl radicals (•OH) in water.

Mechanism of Antimicrobial Action

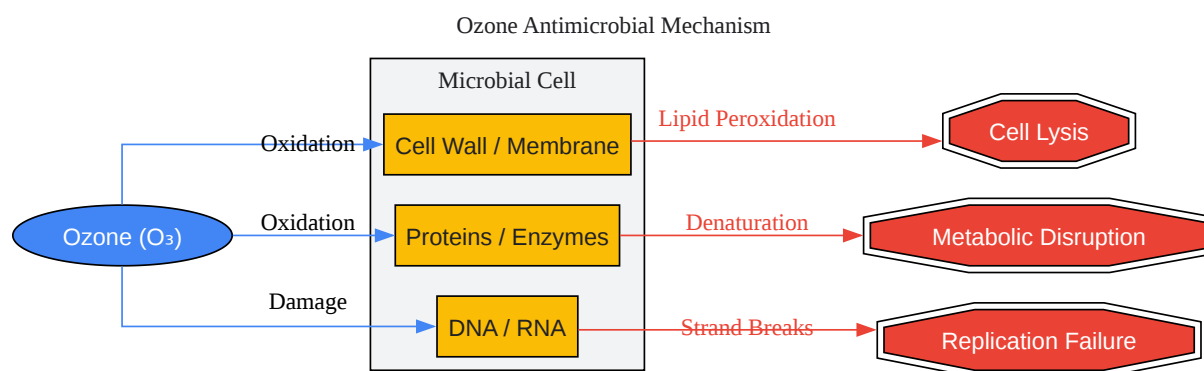
Both agents kill microorganisms through oxidative damage, but their specific pathways and intermediates differ.

Ozone (O₃)

Ozone's antimicrobial activity is multifaceted and potent. It acts as a strong oxidant that attacks numerous cellular constituents simultaneously, leading to a rapid loss of viability.[5] The primary mechanisms include:

- **Cell Envelope Damage:** Ozone aggressively oxidizes lipids and lipoproteins in bacterial cell membranes and viral envelopes.[6] This process, known as lipid peroxidation, increases membrane permeability, leading to leakage of cellular contents and eventual cell lysis.

- Oxidation of Intracellular Components: Once the cell envelope is compromised, ozone and its secondary radicals can enter the cell and oxidize vital components, including proteins, enzymes, and nucleic acids (DNA and RNA).[6][7] This disrupts cellular metabolism and replication.
- Induction of Reactive Oxygen Species (ROS): In aqueous environments, ozone decomposition is catalyzed by hydroxide ions to produce highly reactive hydroxyl radicals ($\bullet\text{OH}$), which are even more powerful oxidizing agents than ozone itself and contribute significantly to the biocidal effect.[8]



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Caption: Oxidative attack by ozone on key microbial components.

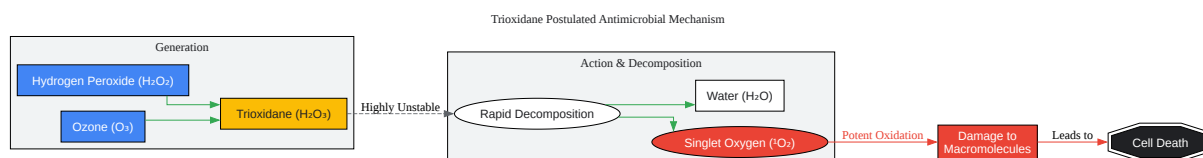
Trioxidane (H_2O_3)

Direct experimental data on **trioxidane**'s antimicrobial mechanism is limited due to its transient nature. However, it is widely accepted that its potent biocidal activity stems from its decomposition into highly reactive species. Research indicates that **trioxidane** is the active ingredient responsible for the antimicrobial properties of the ozone/hydrogen peroxide mixture. [1][3] The proposed mechanism involves:

- Formation: **Trioxidane** is formed as an intermediate in reactions like the Peroxone process ($\text{O}_3 + \text{H}_2\text{O}_2$). [1][2] In biological systems, it is believed that immune cells can generate

trioxidane from singlet oxygen and water to fight invading bacteria.[1][3]

- **Decomposition:** It rapidly decomposes into water and singlet oxygen ($^1\text{O}_2$), a high-energy, electronically excited state of O_2 .
- **Oxidative Damage:** Singlet oxygen is a powerful, albeit short-lived, oxidizing agent that can indiscriminately damage lipids, proteins, and other biomolecules, leading to swift cell death.



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Caption: Generation and decomposition of **trioxidane** into reactive species.

Comparative Antimicrobial Efficacy

Quantitative comparison is challenging because direct antimicrobial data for isolated **trioxidane** is not available. Ozone's efficacy, however, is well-documented using the CT value, which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes) required to achieve a specific level of inactivation (e.g., 99%). A lower CT value indicates higher antimicrobial efficacy.

Microorganism	CT Value (mg·min/L) for 99% (2-log) Inactivation by Ozone
Escherichia coli	0.02[9]
Streptococcus sp.	0.02[10]
Pseudomonas aeruginosa	0.01[10]
Staphylococcus sp.	0.01[10]
Mycobacterium tuberculosis	0.06[10]
Cryptosporidium	7.5 - 12 (depending on temperature)[9][10]
Algae (blue-green)	1.5[10]
Coliphage MS2 (Virus surrogate)	0.1[10]

Note: CT values are dependent on factors like temperature, pH, and turbidity. The values presented are indicative.

For **trioxidane**, its efficacy is inferred from studies on the Peroxone process (O_3/H_2O_2), which is known to be more effective in degrading certain organic contaminants than ozone alone, an effect attributed to the generation of H_2O_3 and other radical species.[1][2]

Experimental Protocols

Standardized methods are crucial for evaluating and comparing antimicrobial agents. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).[11][12]

Protocol: Broth Microdilution for MIC Determination of Ozonated Water

This protocol is adapted for a gaseous agent like ozone, which is dissolved in water to create the test substance.

1. Preparation of Materials:

- Microorganism: Prepare a standardized inoculum of the test bacterium (e.g., *E. coli*) adjusted to a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[13]
- Growth Medium: Use a suitable liquid medium such as Mueller-Hinton Broth (MHB).[13]
- Ozonated Water: Generate ozonated water using an ozone generator, bubbling O_3 gas through sterile deionized water until the desired stock concentration is reached. Measure the concentration using a calibrated ozone sensor. This stock solution must be used immediately due to ozone's instability.
- Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Experimental Procedure:

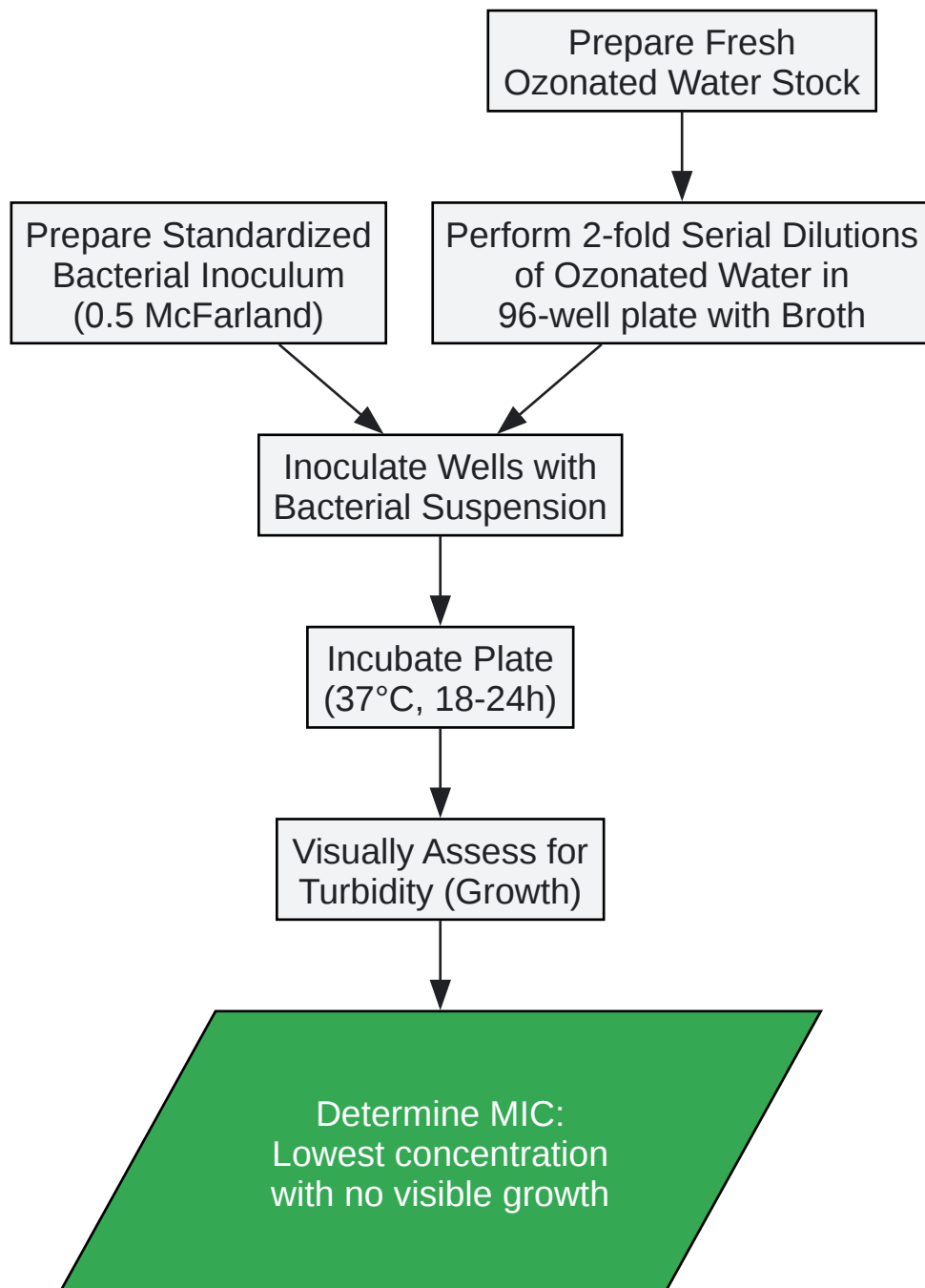
- Serial Dilution: Dispense 100 μ L of MHB into all wells of the microtiter plate. Add 100 μ L of the freshly prepared ozonated water stock to the first well. Perform a two-fold serial dilution by transferring 100 μ L from the first well to the second, mixing, and continuing this process across the row.[13] Discard the final 100 μ L from the last well. This creates a gradient of ozone concentrations.
- Inoculation: Dilute the standardized bacterial suspension in MHB. Inoculate each well (except the negative control) with a fixed volume of the diluted suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Controls:
 - Positive Control: A well containing MHB and the bacterial inoculum, but no ozone.
 - Negative Control: A well containing only MHB to check for sterility.
- Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[12]

3. Determination of MIC:

- After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.[12]

- The MIC is the lowest concentration of ozonated water that completely inhibits visible growth of the microorganism.[12]

Workflow for MIC Determination



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